molecular formula C22H22N4 B6421692 N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850188-83-9

N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6421692
CAS RN: 850188-83-9
M. Wt: 342.4 g/mol
InChI Key: HFJVABIPSARBEX-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrimidine derivative. Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidines typically includes heterocyclization reactions starting from the appropriate aminoazoles or functionalized pyrimidine derivatives . An effective method for the synthesis of azolo[1,5-a]pyrimidin-7-amines involves the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile .


Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Scientific Research Applications

Urea Transporter B Inhibitor

This compound acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner . It exhibits little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities . It has been shown to effectively decrease maximum urinary concentration and increase urination volume .

Anti-inflammatory Activities

Pyrimidines, including the compound , display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Properties

Pyrimidines are known to exhibit antioxidant properties . This makes them useful in combating oxidative stress, which is implicated in various diseases.

Antibacterial and Antiviral Activities

Pyrimidines have been found to possess antibacterial and antiviral activities . This makes them potential candidates for the development of new antimicrobial and antiviral drugs.

Antifungal and Antituberculosis Activities

In addition to their antibacterial and antiviral activities, pyrimidines also exhibit antifungal and antituberculosis effects . This further expands their potential applications in the field of infectious disease treatment.

Agricultural Applications

The [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which the compound belongs, have found applications in agriculture . They are used in the development of new pesticides and herbicides .

Mechanism of Action

Target of Action

The primary target of N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. This transporter plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the kidney’s descending vasa recta .

Mode of Action

N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This compound exhibits little effect towards other transporters and channels such as UT-A1, UT-A3, AQP1, CFTR, or TMEM16A .

Biochemical Pathways

The inhibition of UT-B affects the urea transport pathway . Urea is a major end product of nitrogen metabolism in humans and is transported by UT-B. By inhibiting UT-B, this compound disrupts the urea transport, which can lead to changes in urinary concentration and volume .

Pharmacokinetics

It is soluble in dmso , suggesting it could have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of UT-B by N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine leads to a decrease in maximum urinary concentration and an increase in urination volume . This effect has been observed in antidiuretic dDAVP-treated wild-type mice .

properties

IUPAC Name

N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-4-17-10-12-19(13-11-17)24-20-14-15(2)23-22-21(16(3)25-26(20)22)18-8-6-5-7-9-18/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJVABIPSARBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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